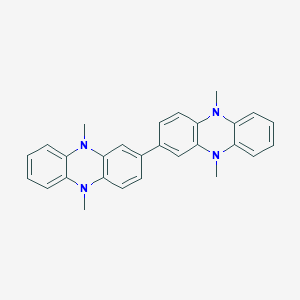
5,5',10,10'-Tetramethyl-5,5',10,10'-tetrahydro-2,2'-biphenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is an organic compound that belongs to the class of biphenazines. This compound is characterized by its unique structure, which includes two phenazine rings connected by a single bond, with four methyl groups attached to the nitrogen atoms. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-diaminotoluene with 2,3-dimethylquinoxaline in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution, such as elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can be further functionalized for specific applications.
科学研究应用
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved include the activation of apoptosis and inhibition of key enzymes.
相似化合物的比较
Similar Compounds
Phenazine: A parent compound with similar structural features but lacking the methyl groups.
Quinoxaline: Another related compound with a similar nitrogen-containing ring structure.
Acridine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is unique due to its specific methylation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
属性
CAS 编号 |
342903-97-3 |
|---|---|
分子式 |
C28H26N4 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-(5,10-dimethylphenazin-2-yl)-5,10-dimethylphenazine |
InChI |
InChI=1S/C28H26N4/c1-29-21-9-5-7-11-23(21)31(3)27-17-19(13-15-25(27)29)20-14-16-26-28(18-20)32(4)24-12-8-6-10-22(24)30(26)2/h5-18H,1-4H3 |
InChI 键 |
YBRFHXMSDYIQOQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C5N4C)C)N(C6=CC=CC=C61)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


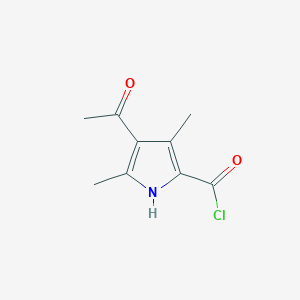
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
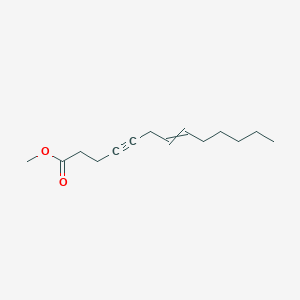
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
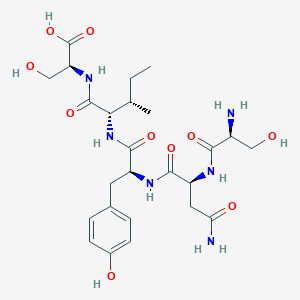

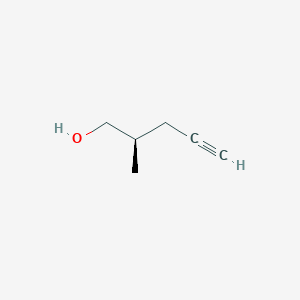
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
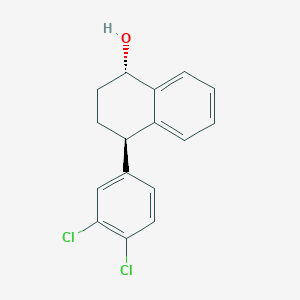
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
phosphanium bromide](/img/structure/B14253130.png)
